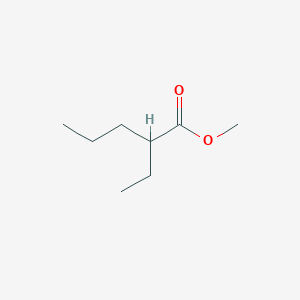

Methyl 2-ethylpentanoate

Description

Contextualization within Branched-Chain Ester Chemistry Research

Branched-chain esters (BCEs) are a significant class of organic compounds that garner considerable interest across various scientific disciplines. mdpi.com Unlike their linear counterparts, the branched structure of these esters imparts unique physical and chemical properties, such as improved lubricity, thermal stability, and solubility in organic solvents. ontosight.ai These characteristics make them valuable in numerous applications. For instance, in the cosmetics industry, BCEs are utilized as emollients, emulsifiers, and skin-conditioning agents. mdpi.com They also serve as food additives, contributing to the flavor profiles of various products. ontosight.aiamazonaws.com

The study of BCEs extends to their potential as biofuels and biolubricants. Research has shown that the branching in the carbon chain can lower the melting point and improve cold flow properties, which is a critical factor for fuels used in cooler climates. mdpi.comresearchgate.netresearchgate.net The synthesis of these esters is a key area of research, with methods ranging from classic Fischer esterification to biocatalytic processes using enzymes like lipases, which align with the principles of green chemistry. mdpi.commdpi.comorganic-chemistry.org The enzymatic synthesis is particularly noted for its complexity when the acid substrate is branched, due to steric limitations near the enzyme's active site. mdpi.com

Significance of Methyl 2-ethylpentanoate in Contemporary Chemical Science

This compound (C8H16O2) is a specific branched-chain ester that serves as a notable subject of study. nih.govnist.gov Its molecular structure, featuring an ethyl group at the alpha-carbon of a pentanoate chain, makes it a useful model for investigating the properties of branched esters. nih.govcymitquimica.com The compound is recognized for its pleasant, fruity odor, which has led to its use in the flavor and fragrance industries. cymitquimica.comchemicalbull.com

Beyond its sensory properties, this compound has been identified as a volatile organic compound (VOC) in specific ecological systems. For example, it is found in the Azteca/Cecropia ant-plant symbiosis, where its concentration is significantly higher in the plant's living spaces (domatia) than in the surrounding air. This suggests it may function as an important ecological signal, potentially for ant colonization or as a response induced by aphids. In analytical chemistry, it is used as a standard for methods like gas chromatography.

Current Research Trajectories and Identified Knowledge Gaps for this compound

Current research involving this compound and related BCEs is multifaceted. One major trajectory focuses on optimizing synthesis methods. While traditional methods like Fischer esterification are common, they often require harsh conditions and can have equilibrium limitations. organic-chemistry.orgresearchgate.net Therefore, developing more efficient and sustainable catalytic systems, including biocatalysts and nanoparticle-based catalysts, remains an active area of investigation. mdpi.comresearchgate.net For instance, the use of immobilized lipases in solvent-free media is being explored to produce BCEs in a more environmentally friendly manner. mdpi.com

A significant knowledge gap lies in the full characterization of its biological and ecological roles. While identified as a VOC in a specific plant-insect interaction, the precise mechanisms of its action and its prevalence in other biological systems are not fully understood. Further research is needed to explore its potential as a biomarker or signaling molecule in other contexts. Additionally, while its basic chemical reactions like hydrolysis and transesterification are known, a deeper investigation into its reactivity and potential as a precursor in the synthesis of more complex molecules could open new avenues for its application in organic synthesis. cymitquimica.com The exploration of its enantiomeric forms and their specific biological activities also presents a frontier for future research, similar to studies conducted on other chiral esters in wine chemistry. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H16O2 | nih.govnist.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| CAS Number | 816-16-0 | nih.gov |

| Density | 0.864 g/cm³ (Predicted) | |

| Boiling Point | 157.09 °C (Predicted) | |

| Refractive Index | 1.399 - 1.406 at 20 °C | |

| SMILES | CCCC(CC)C(=O)OC | nih.gov |

| InChIKey | IVNZXKXOTJLKHM-UHFFFAOYSA-N | nih.govnist.gov |

Spectroscopic Data of this compound

| Spectrum Type | Details | Source |

| GC-MS | The mass spectrum (electron ionization) is available in the NIST Mass Spectrometry Data Center. The top peak is observed at m/z 102. | nih.govnist.gov |

| 13C NMR | Spectra have been recorded and are available in spectral databases. | nih.gov |

| IR Spectra | Vapor phase Infrared (IR) spectra are available for this compound. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(5-2)8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNZXKXOTJLKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002075 | |

| Record name | Methyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-16-0 | |

| Record name | Pentanoic acid, 2-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Methyl 2 Ethylpentanoate

Foundational Synthetic Routes to 2-Ethylpentanoic Acid Precursors

The synthesis of the branched carboxylic acid, 2-ethylpentanoic acid, is the critical first step in the production of its methyl ester. The malonic ester synthesis is a classic and highly effective method for this purpose.

Exploration of Malonic Ester Synthesis and Analogous Carbocationic Pathways for Branched Carboxylic Acid Formation

The malonic ester synthesis provides a reliable pathway for producing substituted carboxylic acids. wikipedia.org This method utilizes diethyl malonate (or a similar malonic ester) as the starting material. wikipedia.orgchemicalnote.com The process involves the sequential alkylation of the α-carbon, which is acidic due to its position between two carbonyl groups, followed by hydrolysis and decarboxylation to yield the desired branched carboxylic acid. wikipedia.orgmasterorganicchemistry.com

The synthesis of 2-ethylpentanoic acid via this route involves a two-stage alkylation process. masterorganicchemistry.com

Mechanism Breakdown:

Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. chemicalnote.commasterorganicchemistry.com

First Alkylation: The enolate reacts with a primary alkyl halide, such as ethyl bromide, in a nucleophilic substitution reaction (SN2) to introduce the first alkyl group. chegg.com

Second Deprotonation and Alkylation: The process is repeated with a second alkyl halide, propyl bromide, to add the second alkyl group, resulting in a dialkylated malonic ester. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2-propylmalonate is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂), yielding the final product, 2-ethylpentanoic acid. wikipedia.orgmasterorganicchemistry.com

Direct Esterification Techniques for Methyl 2-ethylpentanoate

Once the 2-ethylpentanoic acid precursor is obtained, the next stage is its conversion to this compound through esterification. Various techniques, from traditional acid catalysis to modern, efficiency-enhanced methodologies, are employed.

Acid-Catalyzed Esterification Approaches: Optimization and Mechanistic Studies

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org In this case, 2-ethylpentanoic acid is reacted with methanol (B129727).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, regenerating the catalyst and forming the ester. This is an equilibrium-limited reaction, and often an excess of one reactant (typically the alcohol) is used to drive the reaction towards the product. srce.hr

Advanced Esterification Methodologies

To overcome the limitations of traditional methods, advanced techniques focusing on efficiency, safety, and environmental sustainability have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By applying this technique to esterification in the absence of a solvent, reaction times can be dramatically reduced from hours to minutes. researchgate.netresearchgate.net The direct interaction of microwaves with the polar reagents leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating methods. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, such as sulfuric acid and p-toluenesulfonic acid. dergipark.org.tr These benefits include simplified product separation, catalyst reusability, and reduced corrosion and environmental issues. dergipark.org.trarkat-usa.org

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, is a prominent example of a solid acid catalyst used in esterification. srce.hrarkat-usa.org It serves as an effective, reusable, and non-corrosive catalyst for the synthesis of esters under mild conditions. arkat-usa.orgorganic-chemistry.org Studies comparing these catalysts highlight their relative efficiencies.

Catalyst Performance Comparison in Esterification

| Catalyst | Type | Advantages | Disadvantages | Typical Reaction Conditions |

| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, low cost. rsc.org | Corrosive, difficult to separate from product, generates acidic waste. dergipark.org.tr | Elevated temperatures, excess alcohol. |

| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Solid, easy to handle, strong acid. wikipedia.org | Separation challenges, potential for side reactions, requires water removal. ajgreenchem.com | Elevated temperatures, often with azeotropic water removal. wikipedia.orgajgreenchem.com |

| Amberlyst-15 | Heterogeneous | Easily removed by filtration, reusable, non-corrosive, mild reaction conditions. arkat-usa.orgorganic-chemistry.org | Lower activity than some homogeneous catalysts, potential for mass transfer limitations. rsc.org | Room temperature to moderate heat, can be used in various solvents or neat. srce.hrarkat-usa.org |

The use of Amberlyst-15 allows for highly selective transformations in a facile and environmentally friendly manner, making it a preferred choice in modern organic synthesis. arkat-usa.org Its ability to be regenerated and recycled multiple times without significant loss of activity further enhances its appeal for industrial applications. rsc.org

Advanced Analytical Characterization Research of Methyl 2 Ethylpentanoate

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of methyl 2-ethylpentanoate. These techniques provide detailed information about the carbon framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR Applications for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of this compound. The chemical shifts observed in the ¹³C NMR spectrum correspond to the unique chemical environment of each carbon atom in the molecule, allowing for an unambiguous assignment of the carbon framework. nih.gov

The analysis is performed using a Varian CFT-20 instrument. nih.gov The resulting spectral data provides precise chemical shift values for each carbon atom within the this compound structure.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | Data not available |

| O-CH₃ (Methoxy Carbon) | Data not available |

| CH (Methine Carbon at C2) | Data not available |

| CH₂ (Methylene Carbons) | Data not available |

Infrared (IR) Spectroscopy: Vapor Phase IR Profiling for Functional Group Identification

Infrared (IR) spectroscopy, particularly in the vapor phase, is instrumental in identifying the functional groups present in this compound. The vapor phase spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. nih.gov

Key absorptions in the IR spectrum of this compound include a strong band associated with the C=O stretching of the ester group and various bands corresponding to C-H and C-O stretching and bending vibrations. This profile serves as a molecular fingerprint, aiding in the compound's identification. nih.gov

Table 2: Key Vapor Phase IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | Data not available |

| C-H (Alkyl) | Stretching | Data not available |

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination. Gas chromatography, often coupled with mass spectrometry, is the method of choice for analyzing this volatile ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of this compound. nih.gov In GC-MS analysis, the compound is first separated from other volatile components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, is unique to the compound and allows for its positive identification. nist.gov The NIST Mass Spectrometry Data Center has documented the mass spectrum of this compound, with a top peak at a mass-to-charge ratio (m/z) of 102. nih.gov

The robust nature of GC-MS makes it suitable for detecting this compound in complex environmental and industrial samples. For instance, esters, including related compounds like methyl and ethyl propanoate, have been studied as byproducts in combustion processes, highlighting the relevance of such analytical methods in environmental science. researchgate.netacs.org The decomposition of larger esters in flames can lead to the formation of various smaller molecules, and GC-MS is a critical tool for analyzing these complex product mixtures. acs.org While direct evidence of this compound in specific ecological extracts was not found, the analytical principles are broadly applicable to its detection in such matrices.

The Kovats retention index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants, aiding in the confirmation of a compound's identity. researchgate.net For this compound, the Kovats retention index on a semi-standard non-polar column has been experimentally determined to be 884. nih.gov This value can be compared with databases and literature values to provide an additional layer of confidence in the identification of this compound in a sample, complementing the data obtained from mass spectrometry. nih.govnist.gov

Advanced Sample Preparation Techniques for Volatilome Analysis (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful and widely adopted sample preparation technique for the analysis of volatile organic compounds (VOCs) like this compound from various matrices. frontiersin.org This method offers several advantages, including being solvent-free, relatively fast, and easily automated. frontiersin.org The principle of HS-SPME is based on the partitioning of analytes between the sample matrix, the headspace above the sample, and a fused-silica fiber coated with a stationary phase. The fiber is then desorbed in the heated injection port of a gas chromatograph (GC) for analysis.

The efficiency of the HS-SPME process is influenced by several critical parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include the type of fiber coating, extraction time, and extraction temperature.

Fiber Selection: The choice of SPME fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a relatively non-polar ester like this compound, a non-polar or semi-polar fiber is generally preferred. Commonly used fibers for volatile analysis include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA). mdpi.com The DVB/CAR/PDMS fiber, with its mixed polarity, is often a good starting point for method development as it can trap a wide range of volatile compounds. mdpi.comtudublin.ie

Extraction Time and Temperature: The extraction time and temperature are interdependent parameters that affect the equilibrium of the analyte between the sample, headspace, and fiber. An increase in temperature generally leads to a higher vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption by the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. The extraction time should be sufficient to allow the analyte to reach equilibrium or a state of pre-equilibrium, ensuring maximum and reproducible extraction. frontiersin.org Optimization of these parameters is typically performed by analyzing the peak area of the target compound at different time and temperature settings.

| Parameter | Condition | Rationale |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | Provides a broad range of selectivity for various volatile compounds, including esters. tudublin.ie |

| Extraction Temperature | 40-60 °C | Balances analyte volatility with favorable partitioning onto the fiber. tudublin.ie |

| Extraction Time | 20-45 min | Allows for sufficient equilibration of the analyte between the sample, headspace, and fiber. frontiersin.orgtudublin.ie |

| Desorption Temperature | 240-260 °C | Ensures complete transfer of the analyte from the fiber to the GC injector. embrapa.br |

| Agitation | Often used | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. |

Method Validation and Inter-laboratory Comparability in Analytical Studies

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For the quantitative analysis of this compound, a validated method ensures that the results are reliable and accurate. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. A high coefficient of determination (R²) is indicative of good linearity. nih.gov

Precision: Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). nih.gov

Accuracy: Accuracy is the closeness of the agreement between a test result and the accepted reference value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

| Parameter | Typical Value | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | >0.99 | R² ≥ 0.99 |

| Repeatability (RSD%) | <5% | RSD ≤ 10% |

| Intermediate Precision (RSD%) | <10% | RSD ≤ 15% |

| Accuracy (Recovery %) | 90-110% | Typically 80-120% |

| LOD | Analyte and matrix dependent | Signal-to-noise ratio ≥ 3 |

| LOQ | Analyte and matrix dependent | Signal-to-noise ratio ≥ 10 |

Inter-laboratory Comparability: Ensuring that analytical results for this compound are comparable across different laboratories is essential for regulatory purposes, quality control in industry, and collaborative research. However, achieving inter-laboratory comparability can be challenging due to variations in instrumentation, sample preparation protocols, and data analysis methods. science.gov The extraction method for volatile organic compounds is a significant factor that can restrict inter-laboratory comparability. science.gov

To improve consistency, standardization of methods, including sample preparation and data reporting, is crucial. The use of certified reference materials (CRMs) and participation in proficiency testing schemes are effective ways to assess and improve inter-laboratory performance. By analyzing the same sample and comparing results, laboratories can identify and rectify potential biases in their analytical procedures.

Chemical Reactivity and Kinetic Studies of Methyl 2 Ethylpentanoate

Thermal Decomposition and Pyrolysis Investigations

The study of how molecules break down under heat provides fundamental insights into their stability and the pathways through which they transform into smaller, more reactive species. For Methyl 2-ethylpentanoate, this is primarily understood through analogy with other C5 and C6 esters.

High-Temperature Pyrolysis Studies (e.g., Shock Tube Experiments at 1250-1750 K)

For instance, high-temperature pyrolysis of methyl propanoate and ethyl propanoate has been studied behind reflected shock waves. researchgate.net These experiments indicate that the initial decomposition reactions are highly dependent on the ester's structure. Methyl esters primarily decompose through H-abstraction reactions, whereas ethyl esters can also undergo a six-centered unimolecular elimination reaction, producing an alkene and a carboxylic acid. princeton.eduasme.org

In the case of this compound, its branched structure would likely influence the primary decomposition pathways. The presence of a tertiary hydrogen atom at the α-carbon (the carbon to which the carboxyl group is attached) would be a likely site for H-abstraction, leading to the formation of a stable radical. The table below outlines the key decomposition reactions observed for similar esters, which can be used to infer the behavior of this compound.

Table 1: Primary Decomposition Pathways in High-Temperature Pyrolysis of Structurally Similar Esters

| Compound | Primary Decomposition Pathway(s) | Key Products |

|---|---|---|

| Methyl Propanoate | H-abstraction, unimolecular decomposition | CO, CO2, C2H4, H2O researchgate.net |

| Ethyl Propanoate | Six-centered elimination, H-abstraction | Ethylene (B1197577), Propanoic acid researchgate.netacs.org |

Analysis of Product Species Time-Histories (e.g., CO, CO2, C2H4, H2O) using Laser Absorption Methods

The evolution of product concentrations over time during pyrolysis offers critical data for validating kinetic models. Laser absorption spectroscopy is a non-intrusive technique used to measure the time-histories of key species like carbon monoxide (CO), carbon dioxide (CO2), ethylene (C2H4), and water (H2O).

Studies on ethyl formate, ethyl acetate, and ethyl propanoate have shown significant differences in the production of these species. acs.org For example, ethyl propanoate pyrolysis results in nearly equal formation rates of H2O, CO2, and CO. acs.org In contrast, the pyrolysis of methyl propanoate produces very little H2O. researchgate.net For this compound, it can be anticipated that the decomposition of the resulting radicals after an initial H-abstraction would lead to the formation of CO and CO2. The formation of C2H4 would likely arise from the subsequent decomposition of larger alkyl radicals formed during the process.

Combustion Characteristics and Flame Studies

The combustion of an ester is a complex process involving thousands of elementary reactions. Understanding its flame behavior is crucial for its potential application as a biofuel.

Diffusion Flame Extinction Behavior and Limiting Conditions

Diffusion flame extinction studies, often carried out in a counterflow configuration, measure a fuel's reactivity under strained conditions. Comparative studies on a series of methyl and ethyl esters have shown that they exhibit similar high-temperature reactivity against extinction. princeton.eduasme.org This suggests that the global flame reactivity is not significantly affected by the size of the alkyl group in the ester.

The research indicates that while the initial decomposition pathways differ between methyl and ethyl esters, the subsequent growth of the radical pool, which dictates flame stability, is driven by similar reactions for both types of esters. princeton.eduasme.org Based on these findings, this compound is expected to have a diffusion flame extinction behavior comparable to that of other C6 methyl esters.

Laminar Combustion Characteristics and Flame Structure Measurements (e.g., using Molecular-Beam Mass Spectrometry)

Laminar flames provide a controlled environment to study the detailed chemical structure of a flame. Molecular-beam mass spectrometry (MBMS) is a powerful tool for identifying and quantifying the various stable and radical species present in a flame.

Detailed studies on the flame structures of methyl pentanoate and ethyl butanoate have been conducted. researchgate.netresearchgate.net These studies reveal that the dominant reaction pathway for methyl pentanoate involves H-atom abstraction, primarily from the α-carbon, followed by the β-scission of the resulting radical. osti.govnsc.ru This leads to the formation of key intermediates like methyl 2-propenoate. osti.gov For this compound, a similar mechanism is expected, with the initial H-abstraction likely favoring the tertiary carbon, leading to a unique set of intermediate species.

Comparative Kinetic Analysis with Structurally Similar Esters (e.g., Methyl Pentanoate, Ethyl Butanoate)

Kinetic modeling and experimental comparisons with structurally similar esters are essential for understanding the combustion chemistry of this compound. Studies comparing methyl butanoate and ethyl propanoate, both isomers with the formula C5H10O2, found that ethyl propanoate ignites faster, especially at lower temperatures. acs.org This enhanced reactivity is attributed to the six-centered elimination reaction available to ethyl propanoate, which produces ethylene and propanoic acid, both of which are more reactive than the initial ester. acs.org

In contrast, methyl esters like methyl pentanoate rely on H-abstraction as the primary initiation step. osti.govnsc.ru The branching in this compound introduces a tertiary hydrogen atom, which is typically more susceptible to abstraction than primary or secondary hydrogens. This could potentially lead to a higher reactivity for this compound compared to its straight-chain isomer, methyl hexanoate.

Table 2: Comparative Laminar Burning Velocities of C5 and C6 Esters

| Fuel | Equivalence Ratio (Φ) | Temperature (K) | Pressure (bar) | Laminar Burning Velocity (cm/s) |

|---|---|---|---|---|

| Methyl Pentanoate | 1.0 | 423 | 1 | ~55 researchgate.net |

| Ethyl Pentanoate | 1.0 | 423 | 1 | ~60 researchgate.net |

| Methyl Butanoate | 1.1 | 423 | 1 | ~58 researchgate.net |

The data suggests that ethyl esters tend to have slightly higher laminar burning velocities than their corresponding methyl ester isomers, highlighting the influence of the ester group on combustion characteristics.

Elucidation of Reaction Mechanisms and Reaction Pathways

The reaction mechanisms for methyl esters, particularly in combustion environments, are complex, involving numerous elementary reactions. The branching at the alpha-carbon (C2 position) in this compound introduces specific pathways and influences reaction rates compared to its linear isomers.

In the combustion of methyl esters, H-abstraction reactions by radicals such as hydroxyl (•OH), hydrogen (•H), and methyl (•CH₃) are dominant initial steps. researchgate.netprinceton.edu The site of abstraction is critical. For this compound, the hydrogen atom at the C2 position is tertiary and adjacent to the carbonyl group, making it particularly susceptible to abstraction due to the lower bond dissociation energy of the C-H bond at this site.

Rate-of-production analyses for smaller methyl esters consistently show that the primary consumption pathways of the fuel are initiated by these H-abstraction reactions. ugent.be The resulting fuel radical then undergoes further decomposition, primarily through β-scission, leading to the formation of smaller, stable molecules and radicals. For instance, in methyl butanoate flames, H-abstractions by methyl radicals show a high sensitivity in controlling the fuel's consumption rate. ugent.be

Table 1: Key Reaction Classes in the Oxidation of this compound and Their Significance This table is illustrative, based on kinetic models of analogous short-chain methyl esters.

| Reaction Class | Generic Equation (R = Fuel Radical) | Significance |

| H-Abstraction | C₈H₁₆O₂ + •X → •R + HX (X=H, OH, CH₃) | Dominant fuel consumption pathway; high sensitivity coefficients for ignition and flame speed. |

| Radical Decomposition | •R → Alkene + •R' (β-scission) | Propagates the radical pool; major source of smaller alkenes like ethene. |

| Radical Isomerization | •R → •R' (Intramolecular H-shift) | Can form more stable radicals before decomposition occurs. |

| Radical + O₂ | •R + O₂ → Alkene + HO₂• | Important pathway at low to intermediate temperatures. |

The branching in this compound would likely concentrate the reaction flux through pathways involving the tertiary radical formed by H-abstraction at the C2 position. This would influence the subsequent distribution of intermediate products compared to linear esters.

The thermal decomposition of an ester in the absence of other reactants proceeds through unimolecular pathways. For methyl esters, the primary pathways are homolytic bond fissions, where C-C or C-O bonds break to form two radicals. nih.gov This contrasts with ethyl and larger esters, where a six-centered concerted reaction (ester decomposition or molecular elimination) can also be a significant pathway. researchgate.net

For methyl butanoate, detailed computational studies have shown that the main thermal decomposition pathway involves the fission of the C2-C3 bond. nih.gov The bond dissociation energy (BDE) is a critical parameter determining which bond is most likely to break. Weaker bonds require less energy to cleave and will therefore be the dominant sites of initial decomposition at high temperatures.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound Values are representative and based on data from analogous methyl esters. princeton.edu

| Bond Location | Bond Type | Estimated BDE (kcal/mol) | Primary Decomposition Pathway |

| C2-H | Tertiary C-H | ~94-95 | H-Abstraction |

| C2-C3 | C-C (α-β) | ~83-85 | β-Scission (after H-abstraction) |

| C(O)-OCH₃ | C-O | ~89-91 | Homolytic Fission |

| CH₃-O | O-C | ~101-103 | Homolytic Fission |

The primary radical formed from H-abstraction at C2, •C(CH₂CH₃)(CH₂CH₂CH₃)C(=O)OCH₃, would rapidly undergo β-scission. The most likely scission would be of the C3-C4 bond, leading to the formation of ethene and a new, smaller radical.

Kinetic Modeling of Esterification and Hydrolysis Reactions in Chemical Systems

The formation of this compound occurs via the esterification of 2-ethylpentanoic acid with methanol (B129727), typically under acid catalysis. The reverse reaction is hydrolysis, which yields the parent acid and alcohol. The kinetics of these reactions are significantly influenced by the steric hindrance caused by the ethyl group at the C2 position.

Esterification and hydrolysis proceed through a nucleophilic acyl substitution mechanism. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed. chemrxiv.org

The ethyl group at the C2 position sterically hinders the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. This steric hindrance increases the activation energy of the rate-determining step—the formation of the tetrahedral intermediate—and therefore slows down the reaction rate compared to linear, unhindered esters. chemrxiv.orgchemicalforums.com

Kinetic models for the esterification of sterically similar acids, such as 2-ethylhexanoic acid, have been developed. acs.org These studies confirm that the reaction rate is highly dependent on the structure of the carboxylic acid. For example, in the esterification of neopentyl glycol, the reaction with the branched 2-ethylhexanoic acid is slower than with the less hindered propionic acid under similar conditions. acs.orglut.fi

Table 3: Factors Influencing Esterification and Hydrolysis Kinetics of this compound

| Factor | Effect on Reaction Rate | Kinetic Justification |

| Steric Hindrance | Decreases rate | The 2-ethyl group blocks the carbonyl carbon, raising the activation energy for nucleophilic attack. chemicalforums.com |

| Catalyst | Increases rate | Acid (e.g., H₂SO₄) protonates the carbonyl, increasing its electrophilicity. Base (e.g., NaOH) provides a strong nucleophile (OH⁻). |

| Temperature | Increases rate | Provides the necessary activation energy to overcome the reaction barrier, as described by the Arrhenius equation. |

| Water Concentration | Affects equilibrium | For esterification, removal of water drives the reaction forward. For hydrolysis, excess water drives the reaction forward (Le Chatelier's principle). |

Kinetic modeling of these systems often employs rate equations derived from the proposed mechanism. For enzyme-catalyzed hydrolysis of methyl esters, models like the ping-pong bi-bi mechanism are used, which can also account for substrate and product inhibition (e.g., inhibition by the methanol by-product). monash.edu For chemical catalysis, kinetic models must account for the concentrations of the ester, water, and the catalyst to accurately predict conversion over time. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 2 Ethylpentanoate

Conformational Analysis and Molecular Dynamics Simulations

Methyl 2-ethylpentanoate is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape with multiple energy minima. Characterizing this landscape is essential for understanding its physical and chemical properties.

Computational methods can systematically explore the potential energy surface by rotating the bonds and calculating the energy of the resulting structures. This process identifies the stable conformers and the energy barriers between them. A significant challenge in this process is the characterization of "soft degrees of freedom," which are low-energy rotational motions.

For its isomer, ethyl 2-methylpentanoate (B1260403), a large amplitude motion around the C–C bond near the carbonyl group was identified. The dihedral angle of the lowest energy conformer was found to be very sensitive to the computational method used, with optimized values varying by as much as ±20°. This highlights the complexity of accurately modeling such flexible molecules.

Different conformers of a molecule have distinct geometries and, therefore, unique spectroscopic signatures. This is particularly evident in rotational spectroscopy, where the rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia of the molecule.

The significant variation in the dihedral angle of the lowest energy conformer of ethyl 2-methylpentanoate has a substantial impact on its calculated rotational constants. This, in turn, complicates the prediction of its rotational spectrum and the assignment of experimentally measured spectral lines. Accurate theoretical prediction of rotational constants for the different possible conformers is crucial for guiding and interpreting high-resolution spectroscopic experiments.

Below is an interactive table showcasing the theoretically calculated rotational constants for two conformers of the related molecule, ethyl 2-methylpentanoate, at the B3LYP/6-311++G(d,p) level of theory. This illustrates how different spatial arrangements of the atoms lead to distinct spectroscopic parameters.

| Conformer | A / MHz | B / MHz | C / MHz |

| Conformer I | 2589.5 | 884.2 | 745.1 |

| Conformer II | 2891.7 | 798.5 | 693.8 |

Data derived from studies on the structural isomer, ethyl 2-methylpentanoate, and are presented for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. In the context of this compound, QSAR models can be instrumental in predicting its behavior in various systems, such as its retention in chromatographic columns or its release from a particular matrix. These models are built upon a collection of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure.

Development of QSAR Models for Predicting Retention/Release Properties and Other Descriptors

The development of QSAR models is a systematic process that involves several key stages. Initially, a dataset of compounds with known properties is compiled. While specific, extensive QSAR studies on this compound are not widely published, the principles can be illustrated using data for similar short-chain esters. The process generally includes descriptor calculation, variable selection, model building, and rigorous validation.

For predicting properties like the Kovats retention index (a measure of retention in gas chromatography), a variety of molecular descriptors would be calculated for a series of esters, including this compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical.

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Models for Esters

| Descriptor Category | Descriptor Example | Description | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 144.21 g/mol |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | 5 | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. | 425 |

| Kier & Hall Shape Indices | Indices that describe the shape of the molecule. | (Varies) | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | ~180 Ų |

| Molecular Volume | The volume occupied by the molecule. | ~150 ų | |

| Quantum Chemical | Dipole Moment | A measure of the polarity of the molecule. | ~1.9 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -10.5 eV | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 1.5 eV |

Once a comprehensive set of descriptors is calculated for a training set of molecules, statistical methods are employed to select the most relevant descriptors that correlate with the property of interest (e.g., retention time). This selection process is crucial to avoid overfitting and to build a robust and predictive model. Techniques like stepwise regression, genetic algorithms, or principal component analysis are often used for this purpose.

The final step is the validation of the developed QSAR model. This is typically done using an external set of compounds (a test set) that was not used in the model development. The predictive power of the model is assessed by comparing the predicted property values with the experimental values for the test set. A reliable QSAR model should have high statistical quality, characterized by a high correlation coefficient (R²) and low root mean square error (RMSE) for both the training and test sets. nih.govnih.govnih.gov

Correlation of Quantum Chemical Descriptors with Macroscopic Properties via Multiple Linear Regression (MLR)

Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR to model the linear relationship between a dependent variable (a macroscopic property) and one or more independent variables (molecular descriptors). rsc.org In the case of this compound, MLR can be used to build an equation that predicts a property, such as its boiling point or retention index, based on its calculated quantum chemical descriptors. nih.gov

Quantum chemical descriptors, derived from the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. wavefun.com These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, can be correlated with macroscopic properties. For instance, the dipole moment can be related to the polarity of the molecule and its interaction with polar stationary phases in chromatography. The HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons, which can influence its reactivity and intermolecular interactions. mdpi.com

An illustrative MLR model for predicting a property (Y) of an ester could take the following general form:

Y = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ) + ε

Where:

Y is the macroscopic property to be predicted.

β₀, β₁, β₂, ..., βₙ are the regression coefficients determined by the MLR analysis.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the selected quantum chemical (or other) descriptors.

ε is the error term.

To construct such a model for a property like the Kovats retention index on a non-polar column, one might find that descriptors related to molecular size and van der Waals interactions are significant.

Table 2: Illustrative MLR Model for Predicting Kovats Retention Index (RI) of a Series of Esters

| Independent Variable (Descriptor) | Regression Coefficient (β) | Standard Error | p-value |

| (Intercept) | 150.5 | 10.2 | <0.001 |

| Molecular Volume (ų) | 2.5 | 0.3 | <0.001 |

| HOMO-LUMO Gap (eV) | -8.1 | 2.5 | 0.002 |

| Dipole Moment (Debye) | 15.3 | 5.1 | 0.004 |

This table is for illustrative purposes and does not represent a real published model for this compound.

In this hypothetical model, the positive coefficient for molecular volume suggests that larger molecules have longer retention times, which is expected. The negative coefficient for the HOMO-LUMO gap might indicate that more reactive molecules (smaller gap) have slightly shorter retention, and the positive coefficient for the dipole moment could suggest that increased polarity leads to longer retention, even on a nominally non-polar phase, due to induced dipole interactions. The p-values indicate the statistical significance of each descriptor in the model. rsc.org

The success of MLR in QSAR relies on the careful selection of non-correlated descriptors and the validation of the model's predictive ability. nih.gov Such models, once validated, can be powerful tools for estimating the properties of new or untested compounds like this compound, thereby reducing the need for extensive experimental measurements. rsc.org

Ecological and Environmental Chemistry Research of Methyl 2 Ethylpentanoate

Role as a Volatile Organic Compound (VOC) in Biological Systems

As a VOC, methyl 2-ethylpentanoate is involved in complex ecological interactions. Its volatility allows it to travel through the air, carrying information between organisms.

Occurrence and Emission Profiles in Plant-Insect Symbioses (e.g., Azteca/Cecropia Ant-Plant System)

In the neotropical ant-plant symbiosis between Azteca ants and Cecropia trees, this compound has been identified as a key volatile compound. The hollow stems of Cecropia trees provide nesting sites (domatia) for Azteca ant colonies. plos.org Studies have shown that the concentration of this compound is significantly higher within both inhabited and uninhabited domatia compared to the surrounding air. mdpi.com

This suggests that the compound is produced by the plant itself and accumulates within these enclosed spaces. While the exact mechanism of its biosynthesis by the plant is not fully elucidated, its consistent presence points to a functional role within this mutualistic relationship. The concentrations of various VOCs, including this compound, differ between empty and ant-inhabited domatia, indicating that the ants may modify the chemical environment of their nests. nih.govresearchgate.net

Table 1: Concentration of Selected Volatile Organic Compounds in the Azteca/Cecropia Symbiosis

| Compound | Ambient Air (µg m⁻³) | Uninhabited Domatia (µg m⁻³) | Inhabited Domatia (µg m⁻³) |

|---|---|---|---|

| This compound | Not specified | Significantly higher than ambient | Significantly higher than ambient |

| 2-Heptanone | Low | Not specified | 5186 |

| Benzothiazole | Not specified | High | Low |

| d-Limonene | Not specified | High | Low |

| p-Cymene | Not specified | High | Low |

| β-Phellandrene | Not specified | High | Low |

This table is based on data suggesting relative concentrations and the dominance of certain compounds in different environments within the symbiosis. mdpi.comnih.gov

Emission by Plants under Specific Environmental Stressors (e.g., Aphid Infection at High Temperatures in Arabidopsis)

Plants are known to alter their VOC emission profiles in response to biotic and abiotic stresses. Research on Arabidopsis thaliana has demonstrated that the emission of this compound increases when the plant is infested with aphids, particularly at elevated temperatures. mdpi.comnih.gov Specifically, a significant increase in the emission of this compound was observed in aphid-infested Arabidopsis plants at temperatures of 27 °C and 32 °C. uliege.be

This stress-induced emission suggests that this compound may be part of a complex plant defense response. The presence of aphids triggers a cascade of biochemical pathways in the plant, leading to the production and release of various VOCs. researchgate.net The specific blend of these compounds can convey information about the nature of the herbivore attack to other organisms in the environment. mdpi.com

Mechanisms of Ecological Signaling and Inter-species Chemical Communication

The emission of this compound is not merely a physiological byproduct but serves as a chemical cue in ecological interactions.

Investigation into its Potential as an Ecological Signal for Ant Colonization

In the Azteca/Cecropia system, it is hypothesized that this compound could act as a specific chemical cue for the recruitment of symbiotic Azteca ants to colonize vacant domatia. mdpi.comnih.gov The elevated concentration of this compound in empty domatia may signal the availability of a suitable nesting site to foraging ant queens. This would be a crucial mechanism for ensuring the establishment and maintenance of this widespread mutualism. Other compounds, such as benzothiazole, have also been proposed as potential attractants for garden ants. nih.gov

Studies on its Involvement in Aphid-Induced Plant Responses

The increased emission of this compound from aphid-infested Arabidopsis at high temperatures points to its role in plant-herbivore interactions. mdpi.comuliege.be While the precise function is still under investigation, it is plausible that this compound could act as an indirect defense mechanism. For instance, it might attract natural enemies of aphids, such as parasitoids or predators. Aphid infestation is known to induce the emission of various sesquiterpenes, which can act as alarm pheromones or attractants for beneficial insects. mdpi.com The change in the volatile profile, including the increased release of this compound, could also deter further aphid colonization.

Environmental Fate and Biogeochemical Cycling of this compound

Once released into the atmosphere, this compound, like other VOCs, participates in various atmospheric and biogeochemical processes. The environmental fate of organic compounds is influenced by factors such as their volatility, solubility, and reactivity. While specific studies on the complete biogeochemical cycle of this compound are limited, general principles of VOC cycling apply.

Differentiation of Biogenic versus Anthropogenic Emissions in Environmental Monitoring

Distinguishing between natural (biogenic) and human-made (anthropogenic) sources of this compound in the environment is crucial for understanding its atmospheric budget and ecological impact. This differentiation relies on identifying specific sources and employing advanced analytical techniques for source apportionment.

Biogenic Sources

Research has confirmed the biogenic origin of this compound. It has been identified as a volatile organic compound emitted in specific plant-insect interactions. For example, it is found in the Azteca/Cecropia ant-plant symbiosis, where its concentration within the plant's hollow stems (domatia) is significantly higher than in the surrounding air. It has also been observed as an emission from Arabidopsis plants when they are infested by aphids at elevated temperatures. This suggests a role for the compound in ecological signaling, potentially for defense or communication.

| Environment | Concentration Range (µg m⁻³) | Source |

|---|---|---|

| Inhabited Azteca/Cecropia Domatia | 0 - 2.8 | Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi |

| Uninhabited Azteca/Cecropia Domatia | 0 - 2.9 | Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi |

| Ambient Air (Control) | 0 - 0.2 | Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi |

Anthropogenic Sources

While specific large-scale industrial applications for this compound are not widely documented, related esters such as methyl pentanoate and ethyl 2-methylpentanoate (B1260403) are used as fragrance and flavoring agents. wikipedia.org The commercial availability of this compound from chemical suppliers implies that it is synthesized for various research or industrial purposes, constituting an anthropogenic source. nih.govchemspider.com Its release into the environment could occur during its production, formulation into commercial products, or through the use and disposal of those products.

Environmental Monitoring and Source Apportionment

Several analytical methods are used to differentiate the sources of VOCs in the environment. These techniques, while not yet specifically applied to this compound in published research, are standard approaches for source apportionment. europa.eucopernicus.orgnih.govmdpi.combohrium.com

| Method | Principle | Application to this compound |

|---|---|---|

| Isotopic Analysis (¹⁴C/¹²C) | Anthropogenic VOCs derived from fossil fuels are depleted in ¹⁴C, whereas biogenic VOCs have a modern ¹⁴C signature. | Would provide a definitive distinction between fossil-fuel-derived (anthropogenic) and modern plant-emitted (biogenic) this compound. |

| Tracer Compound Analysis | Correlating the concentration of the target compound with known tracers for specific sources (e.g., benzene (B151609) for traffic, isoprene (B109036) for biogenic emissions). | Monitoring this compound alongside isoprene (biogenic marker) and benzene (anthropogenic marker) could reveal its dominant source in a given location. |

| Receptor Modeling (e.g., PMF) | Statistical models like Positive Matrix Factorization (PMF) analyze ambient concentration data to identify and quantify source profiles. nih.govmdpi.com | By analyzing a large dataset of VOC measurements, PMF could identify a "biogenic factor" containing this compound and other plant-emitted compounds, or an "industrial/fragrance factor". |

| Diurnal and Seasonal Pattern Analysis | Biogenic emissions often peak during the day (light/temperature dependent) and in summer, while anthropogenic emissions may follow traffic patterns or be more constant. | Tracking concentration changes over 24-hour cycles and across seasons can provide strong clues about the emission source. |

| Chiral Analysis | Biological processes often produce a single enantiomer (chiral form) of a molecule, while chemical synthesis typically produces a racemic mixture (both enantiomers). | If biogenic this compound is enantiomerically pure, analyzing the enantiomeric ratio in an air sample could quantify the relative contributions of natural vs. synthetic sources. |

Applications in Advanced Materials and Chemical Reagent Research

Utilization as a Reagent in Complex Organic Synthesis

Methyl 2-ethylpentanoate serves as a valuable reagent and intermediate in the field of organic synthesis. cymitquimica.com Its chemical structure, featuring an ester functional group and a branched alkyl chain, allows it to participate in a variety of chemical transformations. cymitquimica.com Under appropriate conditions, it can undergo typical ester reactions such as hydrolysis to yield 2-ethylpentanoic acid and methanol (B129727), and transesterification to produce other esters. cymitquimica.com These reactions are fundamental in the synthesis of more complex molecules and specialty chemicals. cymitquimica.com The branched nature of the alkyl group can also influence the physical and chemical properties of the final products. cymitquimica.com

Application as an Analytical Chemistry Standard for Method Calibration and Validation

In the realm of analytical chemistry, this compound is utilized as a standard for the calibration and validation of analytical methods. Its availability in high purity makes it a reliable reference material for techniques such as gas chromatography (GC) and mass spectrometry (MS). nist.gov For instance, in GC analysis, the known retention time of this compound can be used to identify its presence in a sample mixture and to calibrate the instrument for quantitative analysis. Similarly, its distinct mass spectrum serves as a benchmark for mass spectrometer calibration and for the identification of this and structurally related compounds in complex matrices. nist.gov

Research into Biofuel and Fuel Additive Applications

The potential of this compound and related esters as biofuels and fuel additives has been a subject of scientific investigation, particularly for use in internal combustion engines.

Esters such as methyl and ethyl valerates are considered promising second-generation biofuels that can be produced from lignocellulosic biomass. researchgate.netsae.org Their physical and chemical properties make them suitable for use in spark ignition (SI) engines. researchgate.net Research has been conducted to evaluate their performance and emissions in SI engines, both as pure fuels and as blends with conventional gasoline. sae.orgresearchgate.net These studies on valeric esters provide a strong basis for the exploration of structurally similar compounds like this compound as potential components or surrogates for biofuel mixtures in spark ignition engine research. researchgate.netsae.org

Comparative studies on the combustion characteristics of different esters have provided valuable insights into their potential as biofuels. Research comparing methyl and ethyl esters has revealed differences in their combustion behavior. For instance, in one study, engine tests showed that methyl esters produced slightly higher power and torque compared to ethyl esters, with nearly identical fuel consumption. biodieseleducation.org However, some desirable attributes were noted for ethyl esters, such as significantly lower smoke opacity and exhaust temperatures. biodieseleducation.org

A comparative study on the flame extinction of four ethyl esters and their corresponding methyl esters showed that both classes of esters exhibit similar high-temperature reactivity. princeton.edu However, their initial decomposition pathways differ, with ethyl esters primarily decomposing into ethylene (B1197577) and a carboxylic acid, while methyl esters tend to react through hydrogen abstraction. princeton.edu

Interactive Data Table: Comparison of Methyl and Ethyl Ester Combustion Properties

| Feature | Methyl Esters | Ethyl Esters | Source(s) |

| Power Output | Slightly higher | Slightly lower | biodieseleducation.org |

| Torque | Slightly higher | Slightly lower | biodieseleducation.org |

| Fuel Consumption | Nearly identical | Nearly identical | biodieseleducation.org |

| Smoke Opacity | Higher | Significantly lower | biodieseleducation.org |

| Exhaust Temperatures | Higher | Lower | biodieseleducation.org |

| Ignition Delay (High Temp) | Longer | Shorter | acs.org |

| Flame Propagation (Valerates) | Faster than PRF95 | Faster than PRF95 | sae.orgresearchgate.net |

| Primary Decomposition | H-abstraction | Elimination to ethylene and acid | princeton.edu |

Future Research Directions and Interdisciplinary Perspectives on Methyl 2 Ethylpentanoate

Integration of Multi-Omics Approaches for Comprehensive Ecological Volatilome Studies

Future investigations into the ecological role of Methyl 2-ethylpentanoate will increasingly rely on the integration of multi-omics with volatilomics—the comprehensive study of all volatile organic compounds emitted by an organism. Traditional studies often isolate and identify single compounds, but this approach misses the broader biological context. Multi-omics, which includes genomics, proteomics, and metabolomics, provides a system-wide view of an organism's biological state. nih.gov

By combining these approaches, researchers can move beyond correlation to establish causation. For instance, integrating genomics can identify the genes encoding the enzymes responsible for the biosynthesis of this compound, while proteomics can quantify the expression of these enzymes under different environmental conditions. nih.govmdpi.com Metabolomics can then reveal how the production of this ester is linked to broader metabolic pathways and how it, in turn, affects the metabolism of receiving organisms.

This integrated strategy will be crucial for understanding the function of this compound in chemical communication between species. nih.gov For example, a multi-omics analysis could elucidate how a plant under herbivore attack transcriptionally upregulates a specific synthase (genomics/proteomics) to produce this compound as part of a defensive blend (volatilomics), and how this compound then triggers metabolic changes in a neighboring plant or a predatory insect (metabolomics). Such studies provide a holistic picture of the compound's role within its ecological network.

Development of Predictive Computational Models for Complex Chemical and Biological Interactions

The development of sophisticated computational models represents a transformative frontier for studying this compound. These models can predict the compound's behavior and interactions, significantly reducing the time and resources required for experimental validation. Using computational biology and chemistry, researchers can build models for various applications, such as predicting how the ester interacts with specific biological targets. nih.gov

One major area is the development of Quantitative Structure-Activity Relationship (QSAR) models. By inputting the known physicochemical properties and molecular structure of this compound, these models can predict its biological activity, such as its affinity for insect olfactory receptors or its potential as an antimicrobial agent. nih.gov This predictive capability allows for the high-throughput screening of its potential functions before conducting complex and costly bioassays.

Furthermore, computational models can simulate the fate and transport of this compound in different environmental compartments. These models can predict its partitioning between air, water, and soil, its degradation rates under various conditions, and its potential for long-range transport. Such predictive power is invaluable for environmental risk assessment and for understanding its persistence and impact on ecosystems. These in silico approaches, which rely on understanding the interactions of xenobiotics with biological systems, provide a powerful hypothesis-generating tool that can guide and focus future laboratory research. nih.gov

Exploration of Novel, Sustainable Synthetic Pathways for this compound

As the industrial demand for flavor and fragrance compounds grows, there is an increasing need for sustainable and environmentally friendly production methods. Future research will focus on moving beyond traditional chemical synthesis, which often relies on petrochemical-based precursors and harsh reaction conditions, towards novel biosynthetic pathways.

A promising avenue is the use of engineered microorganisms, such as the yeast Saccharomyces cerevisiae, as cellular factories for ester production. nih.gov The fundamental enzymatic reaction for ester formation involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a process catalyzed by enzymes known as alcohol acyltransferases (AATs) or ester synthases. nih.gov Research can focus on identifying or engineering highly efficient synthases that have a specific affinity for the precursors of this compound.

This biotechnological approach offers several advantages. It utilizes renewable feedstocks, operates under mild conditions, and can be fine-tuned to produce high yields of the target compound with high purity. The formation of volatile esters in nature is a complex, highly regulated process, suggesting that their production serves a specific biological function rather than being a mere metabolic byproduct. nih.gov By harnessing and optimizing these natural enzymatic processes, researchers can develop commercially viable and sustainable methods for synthesizing this compound, aligning with the principles of green chemistry.

Fostering Interdisciplinary Collaborations in Environmental, Analytical, and Theoretical Chemistry Research

The multifaceted nature of this compound necessitates a deeply collaborative research effort that bridges multiple scientific disciplines. Addressing the challenges outlined in the previous sections is beyond the scope of any single field. Fostering synergy between environmental, analytical, and theoretical chemistry is paramount for achieving a comprehensive understanding of this compound.

Analytical chemists are tasked with developing more sensitive and rapid methods for detecting and quantifying this compound in complex matrices, from the headspace of a plant to an environmental sample. nih.govmdpi.comresearchgate.net Techniques like multi-dimensional gas chromatography-mass spectrometry (GC-MS) and real-time methods like proton-transfer-reaction mass spectrometry (PTR-MS) will be essential. researchgate.netmdpi.com

Environmental chemists can use these advanced analytical tools to study the lifecycle of this compound in the environment. Their work involves tracking its emission sources, transport pathways, and degradation processes, ultimately assessing its ecological impact.

Theoretical and computational chemists provide the models that can predict the compound's properties and interactions. nih.gov By working closely with analytical chemists, they can refine their models based on experimental data, creating a powerful feedback loop that enhances predictive accuracy.

This interdisciplinary approach ensures that the study of this compound is not fragmented. Instead, it creates a cohesive research ecosystem where analytical data informs predictive models, and computational insights guide experimental design, leading to a more complete and nuanced understanding of the compound's role in chemistry and biology.

| Discipline | Specific Research Focus for this compound | Key Methodologies |

| Analytical Chemistry | Development of high-sensitivity detection methods for trace-level quantification in complex biological and environmental samples. nih.govresearchgate.net | Multi-dimensional GC-MS, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), Solid-Phase Microextraction (SPME). mdpi.commdpi.com |

| Environmental Chemistry | Studying the fate, transport, and degradation of the compound in air, water, and soil to assess its environmental persistence and impact. | Field sampling, chamber studies, isotope tracing. |

| Computational Chemistry | Building predictive models (e.g., QSAR) to forecast biological activity and physicochemical properties. nih.gov | Molecular dynamics simulations, quantum chemical calculations. |

| Synthetic Biology | Engineering microorganisms (e.g., yeast) for sustainable, bio-based production of the ester. nih.gov | Gene editing (CRISPR), metabolic engineering, enzyme discovery. |

| Ecology | Investigating the role of the compound in plant-insect interactions, microbial communication, and other ecological signaling pathways. | Behavioral assays, electroantennography, field observations. |

Q & A

Q. Experimental Design :

- Test thermal stability by storing samples at 4°C, 25°C, and 40°C for 1–6 months.

- Assess hydrolytic stability by exposing the compound to buffers (pH 3–9) and analyzing degradation via LC-MS.

Data Analysis : Use Arrhenius plots to predict shelf life and identify degradation products (e.g., 2-ethylpentanoic acid via ester hydrolysis). Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .

Data Analysis and Interpretation

Q. How can conflicting NMR data for this compound in different solvents be systematically analyzed?

- Methodological Answer : Solvent-induced shifts (e.g., deuterated chloroform vs. DMSO) can alter splitting patterns. To resolve conflicts:

Re-run NMR in a standardized solvent (e.g., CDCl3) and compare with literature values.

Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign signals unambiguously.

Check for residual water in hygroscopic solvents (e.g., DMSO-d6), which may broaden peaks .

Q. What statistical approaches are recommended for analyzing reproducibility in synthetic yields across multiple batches?

- Methodological Answer :

- Perform ANOVA to compare yields across batches (n ≥ 3).

- Calculate relative standard deviation (RSD) to assess precision.

- Use Grubbs’ test to identify outliers caused by inconsistent catalysis or purification steps. Document raw data in appendices per IMRaD guidelines .

Ethical and Reporting Standards

Q. How should researchers address incomplete spectral data in publications while maintaining reproducibility?

- Methodological Answer :

- Provide raw spectral files (e.g., JCAMP-DX for IR) in supplementary materials.

- Clearly annotate solvent, instrument model (e.g., Bruker 400 MHz), and processing parameters (e.g., line broadening in NMR).

- Reference public databases (e.g., PubChem CID) for comparative analysis, ensuring compliance with CC-BY-NC licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.